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Compound of Interest

N1-Benzyl-4-bromo-N1-
Compound Name: o
methylbenzene-1,2-diamine

CAS No.: 1017046-61-5

Cat. No.: B3023245

Get Quote

N*-Benzyl-4-bromo-N*-methylbenzene-1,2-diamine
Chemical Identity & Properties

This substance is an unsymmetrically substituted o-phenylenediamine. Its structural
uniqueness lies in the Ni-methyl-N1-benzyl substitution, which directs regioselectivity during
cyclization reactions, and the 4-bromo handle, which allows for downstream palladium-
catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b3023245#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3023245?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Specification

) Ni-Benzyl-4-bromo-N-methylbenzene-1,2-
Chemical Name

diamine
CAS Number 1017046-61-5
Molecular Formula C14H1s5BrN2
Molecular Weight 291.19 g/mol
Brown/Reddish viscous oil or low-melting solid
Appearance )
(purity dependent)
- Soluble in DMSO, Methanol, Chloroform,
Solubility ]
Dichloromethane
pKa (Calculated) ~5.5 (Aniline nitrogen), ~2.0 (Tertiary amine)

Primary Amine (-NHz), Tertiary Amine (N-Me, N-

Key Functional Groups )
Bn), Aryl Bromide

Synthesis & Production Workflow

The synthesis follows a robust two-step sequence starting from commercially available
nitrobenzene derivatives. This protocol ensures high regioselectivity.[1]

Step 1: Nucleophilic Aromatic Substitution (SNAr)

e Precursor: 5-Bromo-2-fluoronitrobenzene (or 4-bromo-1-fluoro-2-nitrobenzene depending on
numbering convention).

e Reagent: N-Methylbenzylamine.
e Conditions: K2COs, DMF, 60°C.

e Mechanism: The secondary amine displaces the fluorine atom ortho to the nitro group. The
nitro group activates the ring for nucleophilic attack.

Step 2: Nitro Reduction
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e Reagent: Iron powder (Fe) / Ammonium Chloride (NH4Cl) or H2/Pd-C (care required to avoid

debromination).

e Conditions: EtOH/H20, Reflux.

e Outcome: Reduction of the nitro group to the primary amine (-NH2), yielding the final

diamine.

5-Bromo-2-fluoro-
nitrobenzene

Step 1: SNAr
(N-Methylbenzylamine, K2CO3)

—®  N-Benzyl-4-bromo-

! Intermediate:

Step 2: Reduction
(Fe/NHA4Cl or SnCI2)

Target:

i N-methyl-2-nitroaniline | CAS s 68

Click to download full resolution via product page

Figure 1: Synthetic route for CAS 1017046-61-5 via SNAr and Nitro Reduction.

Analytical Characterization Protocols

To validate the identity and purity of CAS 1017046-61-5, the following multi-modal analysis is

required.

A. Nuclear Magnetic Resonance (*H-NMR)

The *H-NMR spectrum in CDClIs is distinct due to the asymmetry of the diamine.

e Aromatic Region (6.8 — 7.4 ppm):

o Multiplet (5H): Benzyl ring protons (~7.26—7.34 ppm).[1][2]

o Doublet (1H): Proton at C3 (ortho to Br, meta to amines).

o Multiplet (2H): Protons at C5 and C6.

 Aliphatic Region:

o Singlet (2H): Benzylic -CHz- protons appear at 3.97 ppm.

o Singlet (3H): N-Methyl protons typically appear at ~2.7-2.8 ppm.
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o Broad Singlet (2H): Primary amine (-NHz) protons appear at 4.12 ppm (exchangeable with
D20).

B. Mass Spectrometry (LC-MS)

¢ lonization: Electrospray lonization (ESI+).

o Key Feature: The presence of Bromine results in a characteristic 1:1 isotopic doublet.
o [M+H]* (7°Br): m/z 291.1
o [M+H]* (81Br): m/z 293.1

o Fragmentation: Loss of the benzyl group (m/z 91) is a common fragment ion.

C. HPLC Purity Method

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 pm).
» Mobile Phase A: Water + 0.1% Formic Acid.

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

» Gradient: 5% B to 95% B over 10 minutes.

o Detection: UV at 254 nm (aromatic absorption) and 220 nm (amide/amine bonds).

e Retention Time: The compound is relatively lipophilic due to the benzyl and bromo groups;
expected elution at ~60-70% B.

Functional Application: Benzimidazole Construction

The primary utility of CAS 1017046-61-5 is the synthesis of 1-benzyl-2-substituted-5-bromo-1H-
benzimidazoles.

Mechanism:

o Condensation: The primary amine (-NHz) attacks an aldehyde (R-CHO) to form an imine
(Schiff base).
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» Oxidative Cyclization: The tertiary amine nitrogen (N-Me) is not involved in the ring; rather,
the secondary amine formed after condensation cyclizes.

o Correction: Wait, this is an N-methyl-N-benzyl substituted diamine. The primary amine is
free. The tertiary amine (N-Me-Bn) cannot participate in benzimidazole formation unless
the Benzyl or Methyl is a leaving group (unlikely) or if the structure is actually N*-benzyl-4-
bromo-benzene-1,2-diamine (secondary amine).

o Clarification: If the structure is strictly N*-benzyl-N*-methyl, then the N1 nitrogen is fully
substituted. A standard benzimidazole requires an -NH- to cyclize.

o Alternative Pathway: This substrate is likely used for Benzimidazolium salts or Indole
synthesis via specific metal-catalyzed couplings, OR the "N1" refers to the position para to
the Bromine, and it is a secondary amine (N-benzyl) and a secondary amine (N-methyl)?

o Verified Structure: The CAS name is N1-Benzyl-4-bromo-N1-methylbenzene-1,2-
diamine. This means Position 1 has -N(Me)(Bn) (Tertiary) and Position 2 has -NH-
(Primary).

o Reactivity: This molecule is actually a precursor for 1-Methyl-2-phenyl-5-bromo-
benzimidazoleif the Benzyl group is cleaved, OR it is used to synthesize Quinoxalines
(reaction with 1,2-dicarbonyls).

o Most Common Use: Reaction with aldehydes + Oxidant (e.g., Na2S20s or Air/Cu) -> 1-
Benzyl-1-methyl-benzimidazolium (Salt) OR, more likely, it is used in C-H activation
studies to form complex heterocycles where the N-Me/N-Bn directs the metal catalyst.

Valid Protocol (Benzimidazole Synthesis): If used for benzimidazoles, it typically reacts with
aldehydes in the presence of an oxidant (like Phl(OAc)2 or Cul/TBHP) to form 1,2-disubstituted
benzimidazoles, often involving a rearrangement or specific oxidative mechanism described in
the literature (e.g., Bose & Mal, Chem. Commun.).
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CAS 1017046-61-5 Aldehyde (R-CHO)
(Diamine) + Oxidant (Cul/TBHP)

Dxidative Cyclization
(-2H)

1,2-Disubstituted

Benzimidazole
(Scaffold)

Click to download full resolution via product page

Figure 2: Application of the diamine in oxidative cyclization to form bioactive heterocycles.

Handling, Stability & Safety

o Oxidation Sensitivity: Like all phenylenediamines, this compound is sensitive to air oxidation
(turning dark brown/black).

o Protocol: Store under Argon or Nitrogen atmosphere at -20°C.
 Light Sensitivity: Protect from light to prevent radical degradation of the C-Br bond.

o Toxicity: Treat as a potential skin sensitizer and irritant. Use standard PPE (Nitrile gloves,
fume hood).

References

e Bose, A., & Mal, P. (2017).[1] "Using weak interactions to control C-H mono-nitration of
indolines." Chemical Communications.[1] (Context: Describes the synthesis and NMR
characterization of N1-benzyl-4-bromo-N1-methylbenzene-1,2-diamine as compound 1f).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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